molecular formula C16H9Cl B12802569 4-Chloropyrene CAS No. 73765-17-0

4-Chloropyrene

Cat. No.: B12802569
CAS No.: 73765-17-0
M. Wt: 236.69 g/mol
InChI Key: DBJDWEXAPDIHCN-UHFFFAOYSA-N
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Description

4-Chloropyrene (C₁₆H₉Cl) is a chlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. The substitution of a chlorine atom at the 4-position of pyrene significantly alters its physicochemical properties, including stability, reactivity, and environmental behavior. Analytical methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) have identified this compound in environmental samples, with characteristic mass transitions of m/z 236.0→200.1 and 238.0→200.1 and a retention time of 46.2 minutes under specified chromatographic conditions .

The thermodynamic stability of this compound is notable among monochlorinated pyrenes. Density functional theory (DFT) studies reveal that its heat of formation (∆H) at 298 K is slightly lower (103.13 kJ/mol) than that of 1-chloropyrene (103.15 kJ/mol), making it one of the most stable isomers . This stability correlates with its prevalence in synthetic mixtures under thermal conditions, as observed in experimental chlorination reactions .

Properties

CAS No.

73765-17-0

Molecular Formula

C16H9Cl

Molecular Weight

236.69 g/mol

IUPAC Name

4-chloropyrene

InChI

InChI=1S/C16H9Cl/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H

InChI Key

DBJDWEXAPDIHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloropyrene typically involves the chlorination of pyrene. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .

Industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve efficient chlorination.

Chemical Reactions Analysis

4-Chloropyrene undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.

    Oxidation Reactions: This compound can be oxidized to form various oxidation products. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield hydroxypyrene derivatives, while oxidation can produce pyrenequinones .

Scientific Research Applications

4-Chloropyrene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it valuable for studying aromatic substitution reactions and other chemical processes.

    Biology: Research on this compound includes its interactions with biological systems, particularly its potential effects on cellular processes and its use as a fluorescent probe.

    Medicine: While not widely used in medicine, studies have explored its potential as a diagnostic tool due to its fluorescent properties.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Chloropyrene involves its interaction with molecular targets through its aromatic structure. The chlorine atom at the 4-position can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, particularly those involving electron transfer and aromatic substitution .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Thermodynamic Stability

Monochlorinated pyrenes exhibit distinct thermodynamic properties depending on the position of chlorine substitution. DFT calculations (B3LYP/6-311G method) rank their relative stability as: 1-chloropyrene > 4-chloropyrene > 2-chloropyrene .

Table 1: Thermodynamic and Structural Properties
Compound Heat of Formation (∆H, kJ/mol) Dipole Moment (Debye) Minimum Energy (a.u.)
This compound 103.13 2.04 −1075.53084833
1-Chloropyrene 103.15 2.11 −1075.53096880
2-Chloropyrene 137.00 (estimated) 2.49 −1075.53213120

The lower dipole moment of this compound (2.04 Debye) compared to 1-chloropyrene (2.11 Debye) contributes to its enhanced stability in polar reaction media .

Electronic Properties and Reactivity

Frontier molecular orbital (HOMO-LUMO) analysis provides insights into chemical reactivity:

  • HOMO Energy : this compound (−0.215 a.u.) > 1-Chloropyrene (−0.220 a.u.) > Pyrene (−0.235 a.u.).
  • LUMO Energy : this compound (−0.074 a.u.) > 1-Chloropyrene (−0.079 a.u.) > Pyrene (−0.094 a.u.) .

The smaller HOMO-LUMO gap (ΔE = 3.84 eV for pyrene) increases in chlorinated derivatives, indicating reduced reactivity toward electrophilic or nucleophilic attacks. 1-Chloropyrene exhibits the lowest reactivity due to its larger ΔE, while this compound shows intermediate behavior .

Environmental and Analytical Behavior

This compound is frequently detected in atmospheric particulate matter alongside other chlorinated PAHs (Cl-PAHs) like 3-chlorofluoranthene and 9,10-dichlorophenanthrene. Its retention time (46.2 minutes) and mass spectral profile distinguish it from structurally similar compounds such as 1-chloropyrene, which shares identical m/z transitions but differs in chromatographic elution order .

Table 2: Analytical Parameters for Chlorinated PAHs
Compound Retention Time (min) Mass Transitions (m/z)
This compound 46.2 236.0→200.1; 238.0→200.1
1-Chloropyrene 46.2 236.0→200.1; 238.0→200.1
3-Chlorofluoranthene 44.4 236.0→200.1; 238.0→200.1
9,10-Dichlorophenanthrene 42.0 246.0→176.1; 248.0→176.1

Note: Co-elution of 1- and this compound necessitates advanced separation techniques for precise identification .

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